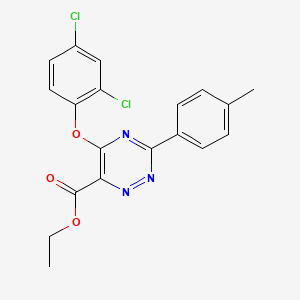

Ethyl 5-(2,4-dichlorophenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate

Description

Ethyl 5-(2,4-dichlorophenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate is a triazine-based compound characterized by a 1,2,4-triazine core substituted with a 2,4-dichlorophenoxy group at position 5, a 4-methylphenyl group at position 3, and an ethoxycarbonyl group at position 6. This structure confers unique electronic and steric properties, making it a candidate for applications in agrochemicals or pharmaceuticals. Structural confirmation typically involves IR spectroscopy, NMR (¹H and ¹³C), and mass spectrometry .

Properties

IUPAC Name |

ethyl 5-(2,4-dichlorophenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N3O3/c1-3-26-19(25)16-18(27-15-9-8-13(20)10-14(15)21)22-17(24-23-16)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADMJSRGAJLWDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)C)OC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 5-(2,4-dichlorophenoxy)-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate (commonly referred to as EDC) is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, structure-activity relationships (SAR), and relevant case studies.

EDC has the following chemical characteristics:

- Molecular Formula : C19H15Cl2N3O3

- Molecular Weight : 404.25 g/mol

- CAS Number : [not provided in search results]

- Hydrogen Bond Donors : 0

- Hydrogen Bond Acceptors : 6

- LogP (XlogP) : 4.9, indicating moderate lipophilicity .

Antitumor Activity

Recent studies have highlighted the antitumor potential of EDC. The compound has demonstrated significant cytotoxicity against various cancer cell lines. For instance, a study indicated that EDC exhibited an IC50 value less than that of standard chemotherapeutics like doxorubicin against specific cancer cell lines, suggesting its potential as an effective anticancer agent .

The biological activity of EDC is largely attributed to its ability to interact with cellular targets through hydrophobic contacts and hydrogen bonding. The presence of the dichlorophenoxy group is crucial for enhancing its interaction with target proteins involved in cell proliferation and apoptosis pathways. Molecular dynamics simulations have shown that EDC primarily binds to proteins through hydrophobic interactions, which may contribute to its cytotoxic effects .

Structure-Activity Relationship (SAR)

The SAR analysis of EDC indicates that modifications to its structure can significantly influence its biological activity:

- Dichlorophenoxy Group : Essential for enhancing cytotoxicity.

- Methyl Substituent on Phenyl Ring : Increases the compound's activity by improving electron donation properties.

- Triazine Core : The triazine ring is vital for the compound's interaction with biological targets .

Case Studies

- In Vitro Studies :

- Animal Models :

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C19H15Cl2N3O3 |

| Molecular Weight | 404.25 g/mol |

| IC50 (A431 Cell Line) | < Doxorubicin IC50 |

| LogP | 4.9 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 0 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Commercial Availability

Key Research Findings

Substituent Position Matters: The 2,4-dichlorophenoxy group in the target compound provides superior thermal stability compared to 2,6-dichloro isomers, which exhibit steric clashes .

Yield Optimization : Prolonged reaction times (72 hours) improve yields in triazine syntheses, as seen in (73.2% for 5a vs. 32.6% for 5c) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.